molecular formula C16H15N5O3 B2480317 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2320686-20-0

3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2480317
CAS No.: 2320686-20-0
M. Wt: 325.328
InChI Key: RBCSZSKZUOTELV-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked via an oxoethyl group to a substituted azetidine ring. Benzoxazolone derivatives are widely studied for their biological activities, including enzyme inhibition and receptor antagonism, due to their structural mimicry of peptide bonds and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-[2-oxo-2-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c22-15(10-21-12-4-1-2-5-13(12)24-16(21)23)20-8-11(9-20)18-14-6-3-7-17-19-14/h1-7,11H,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCSZSKZUOTELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the azetidinyl and pyridazinylamino groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the Benzo[d]oxazol-2(3H)-one Core

The lactam structure (oxazolone ring) is susceptible to nucleophilic attack and ring-opening reactions. Key transformations include:

Reaction Type Reagents/Conditions Outcome Source Analog
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH) mediaRing opening to form 2-hydroxybenzamide derivativesImidazole hydrolysis
Nucleophilic Addition Amines or Grignard reagentsSubstitution at the carbonyl group, yielding functionalized benzoxazoleOxazolone modifications
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄) or sulfonationIntroduction of nitro/sulfo groups at activated positions on the aromatic ringAromatic systems

Azetidine Ring Modifications

The strained four-membered azetidine ring is prone to ring-opening and functionalization:

Reaction Type Reagents/Conditions Outcome Source Analog
Ring-Opening Nucleophiles (e.g., H₂O, NH₃)Cleavage to form β-amino ester derivativesAzetidinone reactions
N-Alkylation Alkyl halides (R-X) in basic mediaSubstitution at the azetidine nitrogen, altering steric/electronic propertiesPiperazine alkylation
Oxidation Ozone or KMnO₄Formation of carbonyl-containing products (e.g., ketones)Oxidative cyclization

Pyridazinylamino Group Reactivity

The pyridazine moiety and its amino substituent enable diverse transformations:

Reaction Type Reagents/Conditions Outcome Source Analog
Nucleophilic Substitution Halogenation (Cl₂, Br₂)Halogen introduction at electron-deficient positionsPyridazine derivatization
Schiff Base Formation Aldehydes/ketonesCondensation to form imine-linked conjugatesHydrazine reactions
Coordination Chemistry Metal salts (e.g., Cu²⁺)Complexation for catalytic or therapeutic applicationsMetal-mediated synthesis

Cross-Coupling Reactions

The compound’s aromatic and heteroaromatic systems may participate in coupling reactions:

Reaction Type Reagents/Conditions Outcome Source Analog
Suzuki-Miyaura Pd catalysts, aryl boronic acidsBiaryl formation for structural diversificationBenzodiazepine synthesis
Buchwald-Hartwig Pd/ligands, aminesC–N bond formation to introduce amino groupsPiperazine synthesis

Stability and Side Reactions

  • Oxidative Degradation : The pyridazinylamino group may oxidize under harsh conditions (e.g., H₂O₂/AcOH), necessitating inert atmospheres during synthesis .

  • Thermal Sensitivity : Decomposition observed above 200°C, requiring low-temperature protocols for reactive steps.

Synthetic Optimization Strategies

  • Automated Synthesis : High-throughput screening improves yield and purity during multi-step reactions.

  • Catalytic Systems : Cu(I)- or Pd-based catalysts enhance regioselectivity in coupling reactions .

Scientific Research Applications

Overview

3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has gained significant attention in scientific research due to its unique structural features and potential biological activities. This compound combines a benzo[d]oxazole core with a pyridazinylamino group, which enhances its pharmacological potential. The following sections explore its applications across various fields, including chemistry, biology, medicine, and industry.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of novel synthetic methodologies. Researchers utilize it to create more complex molecules, facilitating advancements in chemical research and material science.

Biology

In biological research, this compound is being investigated for its role in various biological processes. Its potential as a bioactive molecule makes it suitable for studying cellular pathways and mechanisms of action. The compound's interaction with specific enzymes and receptors may provide insights into cellular functions and disease mechanisms.

Medicine

The pharmacological properties of this compound position it as a candidate for drug development, particularly in the fields of antimicrobial and anticancer therapies. Preliminary studies suggest that it may inhibit bacterial growth and cancer cell proliferation by modulating specific molecular targets. This makes it a promising candidate for further investigation in therapeutic applications.

Industry

In industrial applications, the compound can be explored for developing new materials with specialized properties, such as polymers or coatings. Its unique chemical structure may contribute to innovations in material science, enhancing the performance of products across various sectors.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest its utility in developing new antibiotics.
  • Anticancer Properties : Initial investigations have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are necessary to elucidate its full therapeutic potential.
  • Material Science Innovations : The compound's unique chemical structure has led to explorations in creating advanced materials with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The pyridazinylamino group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as bacterial quorum sensing or cancer cell proliferation. The benzo[d]oxazole core also contributes to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can be contextualized against three classes of analogs:

Piperazine-Linked Benzoxazolone Derivatives

Compounds such as 3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5a) and 3-(2-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one (5c) () share the benzoxazolone core but employ piperazine as a linker instead of azetidine. These derivatives exhibit moderate yields (63–73%) and distinct physicochemical properties (e.g., 5c is a yellow oil vs. 5a as a white solid). The substitution of azetidine with piperazine likely alters pharmacokinetic profiles due to differences in ring size (4-membered vs. 6-membered), polarity, and conformational flexibility .

Compound Linker Yield Physical State Key Structural Feature Reference
Target Compound Azetidine N/A N/A Pyridazin-3-ylamino substitution
5a Piperazine 67% White solid Propyl spacer
5c Piperazine 64% Yellow oil Butyl spacer

Thiazolone vs. Oxazolone Analogs

Replacing the benzoxazolone core with benzothiazolone (e.g., 5b and 5j in ) introduces sulfur instead of oxygen, which may enhance lipophilicity and alter electronic properties. For instance, 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5j) exhibits a lower yield (51%) compared to oxazolone analogs, possibly due to sulfur’s reduced nucleophilicity during synthesis .

Sigma Receptor Ligands (SN79)

SN79 (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one) () shares the benzoxazolone core but incorporates a piperazine-fluorophenyl substituent. SN79’s activity as a sigma receptor ligand highlights the importance of the benzoxazolone scaffold in CNS-targeted therapies. The target compound’s azetidine-pyridazine group may offer improved selectivity or binding affinity compared to SN79’s piperazine-fluorophenyl motif .

Phenyl/Benzhydryl-Substituted Derivatives

These modifications contrast with the target compound’s azetidine-pyridazine group, which prioritizes hydrogen bonding and polar interactions .

Key Research Findings and Trends

  • Synthetic Flexibility : The benzoxazolone scaffold accommodates diverse substituents (azetidine, piperazine, aryl groups) via nucleophilic substitution or coupling reactions, with yields typically ranging from 51% to 73% .
  • Structure-Activity Relationships (SAR) : Piperazine-linked analogs show predictable physicochemical trends (e.g., longer alkyl spacers increase lipophilicity), while azetidine derivatives may offer metabolic stability due to their smaller ring size .
  • Biological Potential: While biological data for the target compound are absent, structurally related molecules (e.g., SN79) validate benzoxazolones as promising candidates for receptor modulation .

Biological Activity

The compound 3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This compound features a benzo[d]oxazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the pyridazin moiety further enhances its potential as a therapeutic agent.

Antioxidant Activity

Research has indicated that compounds similar to benzo[d]oxazole derivatives often exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. For instance, studies have demonstrated that certain benzo[1,4]oxazine derivatives show potent antioxidant activity, suggesting that similar mechanisms may be at play for our compound of interest .

Anticancer Properties

The anticancer potential of this compound is supported by its structural analogs. Compounds containing benzo[d]oxazole structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

Preliminary evaluations suggest that derivatives of related structures possess antimicrobial properties. For example, quinoline derivatives have shown effectiveness against bacterial strains, indicating that similar compounds might exhibit antibacterial and antifungal activities . The specific activity of this compound against microbial pathogens remains to be thoroughly investigated.

Inhibition of Enzymatic Activity

Inhibition of key enzymes involved in disease processes is another potential mechanism for the biological activity of this compound. For instance, some derivatives have been identified as inhibitors of enzymes like acetylcholinesterase, which plays a critical role in neurodegenerative diseases . The specific interactions and inhibition kinetics for our compound need further elucidation through detailed kinetic studies.

Cytotoxicity Testing

Cytotoxicity assays are essential for assessing the safety profile of new compounds. The MTT assay is commonly employed to evaluate cell viability in the presence of test compounds. Initial findings suggest that our compound exhibits low cytotoxicity at concentrations below 250 μg/mL in non-cancerous fibroblast cell lines . Further testing across various cancer cell lines will provide insights into its selectivity and potential therapeutic index.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. Variations in substituents on the benzo[d]oxazole core or modifications to the pyridazin moiety could lead to enhanced biological activity. Ongoing SAR studies will help identify key structural features that contribute to the potency and selectivity of this compound against specific biological targets.

Case Studies and Research Findings

  • Antioxidant Studies : A study focusing on C-3 tethered 2-oxo-benzo[1,4]oxazines highlighted their superior antioxidant capacity compared to standard references like butylated hydroxytoluene (BHT) . This suggests a promising avenue for exploring similar activities in our compound.
  • Anticancer Evaluation : Research on related benzo[d]oxazole derivatives showed significant inhibition of cancer cell growth in vitro. These findings underscore the importance of further investigating our compound's anticancer properties through targeted assays against various cancer types .
  • Microbial Inhibition : Investigations into quinoline derivatives revealed potent antimicrobial effects against resistant strains. This raises the possibility that our compound could demonstrate similar efficacy against bacterial or fungal pathogens .

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